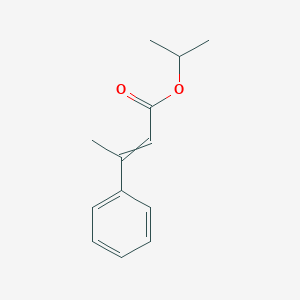
Propan-2-yl 3-phenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-phenylbut-2-enoate is a chemical compound that belongs to the class of cinnamate esters . It is known for its unique structure, which includes a phenyl group attached to a but-2-enoate moiety. This compound has a molecular weight of 204.115 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenylbut-2-enoate can be synthesized through various organic synthesis methods. One common method involves the esterification of 3-phenylbut-2-enoic acid with propan-2-ol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylbut-2-enoic acid or 3-phenylbutan-2-one.
Reduction: Formation of 3-phenylbut-2-en-1-ol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Propan-2-yl 3-phenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of propan-2-yl 3-phenylbut-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-phenylbut-2-enoic acid and propan-2-ol . These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Propan-2-yl 3-phenylbut-2-enoate can be compared with other cinnamate esters, such as:
- Methyl cinnamate
- Ethyl cinnamate
- Butyl cinnamate
Uniqueness
What sets this compound apart is its specific ester group, which can influence its reactivity and biological activity. The presence of the propan-2-yl group can also affect its solubility and interaction with other molecules .
Similar Compounds
- Methyl cinnamate : Known for its use in fragrances and flavorings.
- Ethyl cinnamate : Used in the synthesis of pharmaceuticals and agrochemicals.
- Butyl cinnamate : Employed in the production of plasticizers and resins .
Properties
CAS No. |
828935-27-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
propan-2-yl 3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-10(2)15-13(14)9-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
CLXQCOVGANTJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
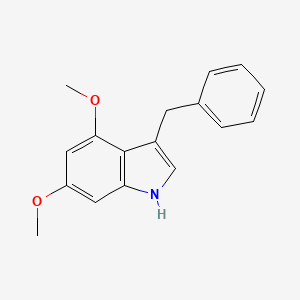
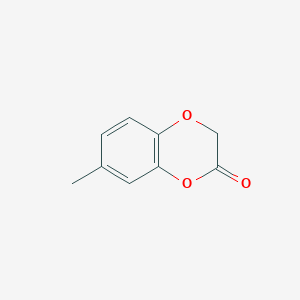

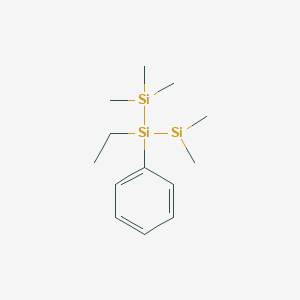
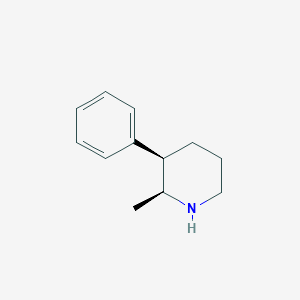
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
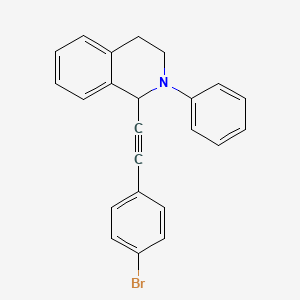
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
